Methyl tetraisopropylphosphorodiamidite

Catalog No.
S1904722
CAS No.
92611-10-4
M.F
C13H31N2OP
M. Wt
262.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tetraisopropylphosphorodiamidite

CAS Number

92611-10-4

Product Name

Methyl tetraisopropylphosphorodiamidite

IUPAC Name

N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C13H31N2OP

Molecular Weight

262.37 g/mol

InChI

InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3

InChI Key

YFYBXOIQXOOUCI-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC
  • Phosphoramidite Chemistry: The synthesis of oligonucleotides utilizes a technique called phosphoramidite chemistry. This method involves the sequential coupling of individual nucleotide units, protected by specific chemical groups, to form the desired oligonucleotide sequence.
  • MTPA as a Phosphoramidite Unit: MTPA serves as a protected phosphoramidite unit. It possesses a methyl group attached to the phosphorus atom, along with two bulky isopropyl groups on the nitrogen atoms. These protecting groups ensure controlled reactivity during the coupling process.
  • Coupling and Deprotection: During oligonucleotide synthesis, MTPA reacts with a protected nucleoside to form a phosphite linkage. This linkage is subsequently oxidized to a more stable phosphate group, the backbone of the oligonucleotide. Finally, the protecting groups, including the methyl group on MTPA, are removed to reveal the final oligonucleotide sequence.

Advantages of MTPA

Compared to other phosphoramidite reagents, MTPA offers several advantages:

  • Stability: The bulky isopropyl groups on MTPA provide enhanced stability compared to phosphoramidites with smaller alkyl groups. This stability translates to fewer side reactions during synthesis, leading to higher yields of desired oligonucleotides.
  • Reactivity: The methyl group on MTPA allows for efficient coupling with nucleosides, ensuring faster and more reliable oligonucleotide synthesis.

Applications of Synthetic Oligonucleotides

Oligonucleotides synthesized using MTPA have numerous applications in scientific research, including:

  • Gene Expression Studies: Synthetic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, can be used to modulate gene expression. These molecules can silence specific genes, allowing researchers to study their function and potential therapeutic targets.
  • PCR and DNA Sequencing: Oligonucleotides serve as primers in techniques like Polymerase Chain Reaction (PCR) and DNA sequencing. MTPA-derived oligonucleotides can be used for these applications due to their high purity and sequence fidelity.
  • Aptamer Development: Aptamers are single-stranded oligonucleotides that can bind to specific molecules with high affinity. MTPA can be used to synthesize aptamers for various research purposes, such as biosensing and drug discovery.

Methyl tetraisopropylphosphorodiamidite is a chemical compound with the molecular formula C₁₃H₃₁N₂OP and a molecular weight of 262.37 g/mol. It is classified under phosphorodiamidites, which are crucial in the field of nucleic acid synthesis. This compound features a methyl group attached to a phosphorodiamidite backbone, which enhances its reactivity and utility in biochemical applications, particularly in the synthesis of oligonucleotides and other nucleic acid derivatives .

Methyl tetraisopropylphosphorodiamidite is primarily used as a reagent in the synthesis of oligonucleotides. It undergoes coupling reactions with nucleosides to form phosphodiester linkages, which are essential for constructing DNA and RNA sequences. The presence of the tetraisopropyl groups provides steric hindrance that can influence the reactivity and selectivity during these coupling reactions. Additionally, this compound can participate in hydrolysis reactions under certain conditions, leading to the formation of phosphoric acid derivatives .

While methyl tetraisopropylphosphorodiamidite itself may not exhibit direct biological activity, its derivatives play significant roles in molecular biology research. For instance, oligonucleotides synthesized using this compound can be employed in various applications such as gene expression studies, antisense therapy, and as probes in hybridization assays. The effectiveness of these applications often hinges on the purity and quality of the oligonucleotides synthesized from methyl tetraisopropylphosphorodiamidite .

The synthesis of methyl tetraisopropylphosphorodiamidite typically involves the following steps:

  • Preparation of Phosphoryl Chloride: Phosphoryl chloride is reacted with isopropylamine to form an intermediate.
  • Formation of Phosphorodiamidite: The intermediate is then treated with methylamine to introduce the methyl group, resulting in methyl tetraisopropylphosphorodiamidite.
  • Purification: The product is purified through techniques such as column chromatography to ensure high purity for subsequent applications.

This method allows for efficient production while maintaining the integrity of the reactive functional groups necessary for oligonucleotide synthesis .

Methyl tetraisopropylphosphorodiamidite has several key applications:

  • Oligonucleotide Synthesis: It is predominantly used as a phosphoramidite reagent in automated DNA synthesizers.
  • Gene Therapy: Compounds derived from it are utilized in developing therapeutic oligonucleotides for gene silencing or correction.
  • Diagnostic Tools: Oligonucleotides synthesized using this compound serve as probes in various diagnostic assays, including PCR and microarray technologies .

Research into the interactions of methyl tetraisopropylphosphorodiamidite focuses on its coupling efficiency with different nucleosides and its stability under various reaction conditions. Studies have shown that the steric effects imparted by the isopropyl groups enhance its coupling efficiency compared to other phosphoramidites. Additionally, its behavior in aqueous environments has been investigated to optimize conditions for oligonucleotide synthesis .

Methyl tetraisopropylphosphorodiamidite belongs to a class of compounds known as phosphoramidites, which are widely used in synthetic organic chemistry and molecular biology. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl phosphoramiditeC₅H₁₅N₂OPSimpler structure; less steric hindrance
2-Cyanoethyl N,N,N′-triisopropylphosphorodiamiditeC₁₃H₃₁N₂O₂PContains a cyanoethyl group; used for similar applications
N,N-Diisopropylaminoethyl phosphoramiditeC₉H₁₉N₂OPDifferent alkyl substituents; varying reactivity

Uniqueness: Methyl tetraisopropylphosphorodiamidite stands out due to its specific steric configuration provided by the four isopropyl groups, which enhances its performance in oligonucleotide synthesis compared to simpler phosphoramidites. This steric hindrance helps improve selectivity and yield during

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl tetraisopropylphosphorodiamidite

Dates

Modify: 2023-08-16

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